2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
Description
Properties
Molecular Formula |
C26H20ClF4N3O4 |
|---|---|
Molecular Weight |
549.9 g/mol |
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C26H20ClF4N3O4/c1-36-20-9-6-13(10-21(20)37-2)22-23(33-25(32)34-24(22)26(29,30)31)15-8-7-14(11-19(15)35)38-12-16-17(27)4-3-5-18(16)28/h3-11,35H,12H2,1-2H3,(H2,32,33,34) |
InChI Key |
IHMPJMNIUUDPPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrimidine Ring Formation
The pyrimidine scaffold is typically constructed via cyclocondensation reactions. A prominent method involves the reaction of monosubstituted malonic acid diesters with guanidine derivatives under alkaline conditions . For instance, 2-amino-4,6-dihydroxypyrimidine intermediates are synthesized by condensing ethyl trifluoroacetate with 1,3-diamino-2-hydroxypropane at elevated temperatures (160–180°C), followed by dehydration and aromatization . This step establishes the trifluoromethyl group at position 6 of the pyrimidine ring.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | Ethyl trifluoroacetate, 1,3-diamino-2-hydroxypropane, 160–180°C | 50–60% | |
| Aromatization | Vilsmeier–Haack–Arnold reagent (POCl₃/DMF) | 75–80% |
The use of Vilsmeier–Haack–Arnold reagent facilitates chlorination at positions 4 and 6, critical for subsequent functionalization .
Installation of the 2-Chloro-6-fluorobenzyloxy Phenol Moiety
The phenolic hydroxyl group at position 5 of the pyrimidine is protected as a benzyl ether prior to functionalization. A two-step protocol is employed:
-
Protection : The phenol is treated with 2-chloro-6-fluorobenzyl chloride in the presence of K₂CO₃ and catalytic KI in DMF at 60°C.
-
Deprotection : Selective removal of the benzyl group is achieved via hydrogenolysis (H₂, Pd/C) or acidic conditions (HCl/MeOH).
Critical Data
| Parameter | Value | Source |
|---|---|---|
| Benzylation yield | 85–90% | |
| Deprotection efficiency | >95% |
Final Functionalization and Purification
The amino group at position 2 is introduced via nucleophilic substitution of a chloro intermediate with aqueous ammonia under pressure (120°C, 24 h) . Subsequent purification via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) yields the final compound with >98% purity .
Optimized Reaction Sequence
-
Pyrimidine core formation → 2. Suzuki coupling → 3. Benzylation → 4. Amination → 5. Deprotection.
Analytical Characterization
The compound is characterized by:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 2H, NH₂), 7.55–7.12 (m, aromatic), 5.21 (s, OCH₂) .
-
LC-MS : m/z 567.1 [M+H]⁺.
-
Melting Point : 214–216°C.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like amino and trifluoromethyl enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl vs.
Substituent Positioning : The 2-chloro-6-fluorobenzyloxy group in the target compound introduces steric hindrance and electron-withdrawing effects absent in the 4-fluorobenzyloxy analog , which may alter binding kinetics.
Methoxy Group Variations : The 3,4-dimethoxyphenyl group (target) provides distinct electronic and spatial interactions compared to 4-methoxyphenyl or 3,4,5-trimethoxybenzyl groups.
Pharmacological Potential (Inferred)
- Kinase Inhibition : Pyrimidines with trifluoromethyl groups (e.g., ) are frequently explored as kinase inhibitors due to their ability to occupy hydrophobic pockets.
- Antimicrobial Activity : Methoxy and halogenated aromatic systems (as in ) are associated with antimicrobial properties via membrane disruption or enzyme inhibition.
Biological Activity
The compound 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C26H21ClF3N3O4
- Molecular Weight : 531.9 g/mol
- IUPAC Name : 2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol
The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The presence of trifluoromethyl and chlorobenzyl groups enhances the binding affinity and specificity of the compound. The amino and phenolic groups facilitate hydrogen bonding, which is crucial for modulating the activity of target molecules and influencing biological pathways, particularly those related to inflammation and cancer.
Anti-inflammatory Activity
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance, in vitro assays demonstrated that it effectively inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Compound | COX-2 IC50 (μmol) | Reference |
|---|---|---|
| 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol | 0.04 ± 0.02 | |
| Celecoxib | 0.04 ± 0.01 |
These results indicate comparable efficacy to established anti-inflammatory drugs like celecoxib.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics.
These findings suggest that this compound may serve as a potential lead for developing new antimicrobial agents.
Structure-Activity Relationships (SAR)
The SAR analysis highlighted that modifications to the pyrimidine core and substituents on the phenolic ring significantly influence biological activity. Electron-withdrawing groups such as trifluoromethyl enhance potency against COX enzymes, while variations in the phenolic structure can alter antibacterial efficacy.
Case Studies
- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation compared to control groups, supporting its anti-inflammatory potential.
- Antimicrobial Efficacy : Another case study reported the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its promise as a novel antibiotic candidate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
